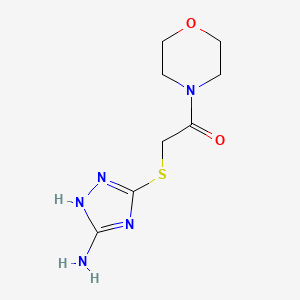
2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclocondensation of aminoguanidine with a suitable precursor, such as a nitrile or an imidate.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the triazole-thioether intermediate reacts with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of microwave irradiation to accelerate reactions, as well as the use of catalysts to improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides share a similar triazole core but differ in their substituents and overall structure.
Thioether-Containing Compounds: Compounds like 2-((4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio)naphthalene-1,4-diones also feature a thioether linkage but have different aromatic systems.
Uniqueness
2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is unique due to its combination of a morpholine ring, a triazole ring, and a thioether linkage, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2S/c9-7-10-8(12-11-7)16-5-6(14)13-1-3-15-4-2-13/h1-5H2,(H3,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEQCAQJNDOYSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NNC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol](/img/structure/B2381781.png)
![6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide](/img/structure/B2381782.png)
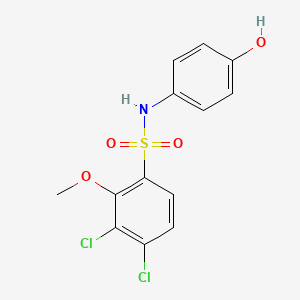
![3-(((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2381785.png)
![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2381788.png)
![N-(3,4-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2381789.png)
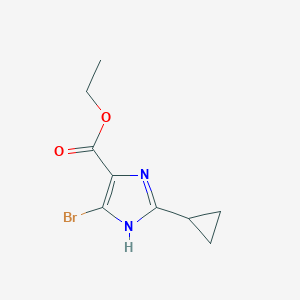
![Ethyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2381793.png)
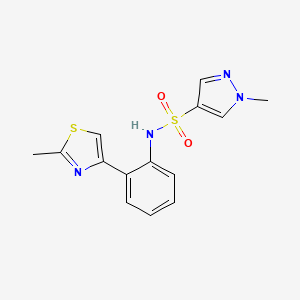
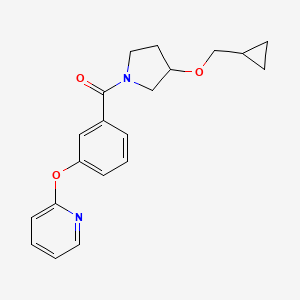
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2381796.png)
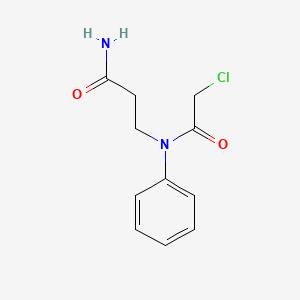
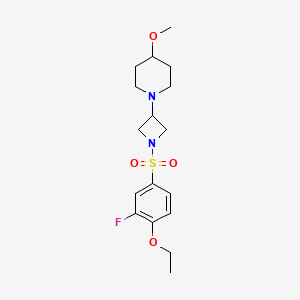
![3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2381804.png)
